molecular formula C9H5ClN2 B12959303 4-Chloro-3-methylphthalonitrile

4-Chloro-3-methylphthalonitrile

Cat. No.: B12959303
M. Wt: 176.60 g/mol
InChI Key: IFDBBOZYTGAQOR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphthalonitrile is an organic compound with the molecular formula C₉H₅ClN₂. It is a derivative of phthalonitrile, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylphthalonitrile can be synthesized through nucleophilic substitution reactions involving chlorobenzenes and cyanide ions. One common method involves the reaction of cyclopentadienyliron complexes of chlorobenzenes with sodium cyanide in dimethylformamide (DMF). The reaction proceeds through nucleophilic addition and substitution, followed by demetallation-oxidation to yield the desired phthalonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-methylphthalonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphthalonitrile involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The compound’s effects are mediated by its ability to form stable intermediates and products that can interact with various biological and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphthalonitrile is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

Molecular Formula

C9H5ClN2

Molecular Weight

176.60 g/mol

IUPAC Name

4-chloro-3-methylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H5ClN2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3H,1H3

InChI Key

IFDBBOZYTGAQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)C#N)Cl

Origin of Product

United States

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